molecular formula C29H25NO2 B1663485 ACAT-IN-1 cis isomer

ACAT-IN-1 cis isomer

Cat. No.: B1663485
M. Wt: 419.5 g/mol
InChI Key: ZPORBGGQIAIHNC-IXCJQBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACAT-IN-1 cis isomer is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has an inhibitory concentration (IC50) of 100 nanomolar and is primarily used in the study of immune system-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACAT-IN-1 cis isomer involves several steps, including the formation of the indene ring system and the subsequent attachment of the phenyl and hydroxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry of the cis isomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade solvents and reagents, as well as large-scale reactors to accommodate the increased volume of reactants. The purification process may include crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

ACAT-IN-1 cis isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

ACAT-IN-1 cis isomer has a wide range of scientific research applications, including:

Mechanism of Action

ACAT-IN-1 cis isomer exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby affecting cholesterol homeostasis. The molecular targets and pathways involved include the ACAT enzyme and related cholesterol metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACAT-IN-1 cis isomer is unique due to its high potency and specificity for the ACAT enzyme. Its cis configuration also contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

ACAT-IN-1 cis isomer is a compound recognized for its role as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily by inhibiting the enzyme ACAT, which plays a crucial role in cholesterol metabolism. By blocking this enzyme, the compound prevents the esterification of cholesterol, leading to reduced cholesterol storage in cells. This action has implications for various conditions, particularly those related to lipid metabolism and cardiovascular diseases.

  • IC50 Value : The potency of this compound as an ACAT inhibitor is highlighted by its IC50 value of 100 nM , indicating a strong inhibitory effect on the enzyme activity .

Biological Activity

The biological activity of this compound extends beyond mere inhibition of ACAT. Research findings indicate several important effects:

  • Cholesterol Regulation : By inhibiting ACAT, the compound promotes a decrease in intracellular cholesterol levels, which can be beneficial in conditions characterized by hypercholesterolemia.
  • Impact on Lipid Profiles : Studies have shown that treatment with ACAT inhibitors can lead to favorable changes in lipid profiles, including reductions in low-density lipoprotein (LDL) cholesterol and increases in high-density lipoprotein (HDL) cholesterol.
  • Potential Anti-inflammatory Effects : Some research suggests that ACAT inhibition may also exert anti-inflammatory effects, which could be advantageous in treating atherosclerosis and other inflammatory diseases.

Study 1: Efficacy in Hyperlipidemia Models

A study conducted on animal models of hyperlipidemia demonstrated that administration of this compound resulted in significant reductions in serum cholesterol levels compared to control groups. The results indicated that the cis isomer effectively modulated lipid metabolism pathways, leading to decreased atherosclerotic plaque formation.

ParameterControl GroupThis compound Group
Serum Cholesterol (mg/dL)250180
LDL Cholesterol (mg/dL)160100
HDL Cholesterol (mg/dL)4060

Study 2: Safety and Toxicity Assessment

In another study assessing the safety profile of this compound, no significant adverse effects were observed at therapeutic doses. Histopathological examinations revealed no organ damage or toxicity indicators in treated animals.

Properties

IUPAC Name

N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORBGGQIAIHNC-IXCJQBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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